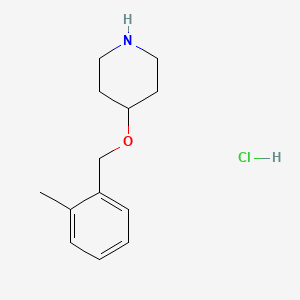

4-((2-Methylbenzyl)oxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-[(2-methylphenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNFJQBGNQYFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-((2-Methylbenzyl)oxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-((2-Methylbenzyl)oxy)piperidine hydrochloride (CAS Number: 1185175-54-5), a piperidine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, potential applications, and safety considerations, offering a valuable resource for professionals in the field.

Core Compound Identity and Properties

This compound is a substituted piperidine ether, a structural motif present in numerous biologically active molecules. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

CAS Number: 1185175-54-5[1]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While comprehensive experimental data for this specific molecule is not widely published, the following table summarizes key known attributes.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀ClNO | [1] |

| Molecular Weight | 241.76 g/mol | [1] |

| Appearance | Not specified; likely a solid | |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | |

| Solubility | Freely soluble in water | [2] |

| Storage | Inert atmosphere, room temperature | [1] |

SMILES Code: CC1=CC=CC=C1COC2CCNCC2.[H]Cl[1]

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis can be conceptualized in two main stages: the formation of the ether linkage and the subsequent conversion to the hydrochloride salt.

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of N-tert-Butoxycarbonyl-4-((2-methylbenzyl)oxy)piperidine

-

Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This step ensures the complete formation of the alkoxide.

-

Ether Formation: Cool the reaction mixture back to 0 °C and add a solution of 2-methylbenzyl bromide (1.1 eq) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stage 2: Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the purified N-Boc-4-((2-methylbenzyl)oxy)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Isolation of Free Base (Optional): The reaction mixture can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free base extracted with an organic solvent. The organic layer is then dried and concentrated.

-

Salt Formation: Dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of HCl in the same solvent dropwise with stirring.

-

Crystallization and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield the final product.

Analytical Characterization

A crucial aspect of chemical synthesis is the rigorous characterization of the final product to confirm its identity and purity. Standard analytical techniques for a compound like this compound would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reversed-phase HPLC method could be developed for routine analysis[3].

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Substituted piperidines, such as the title compound, are of particular interest due to their potential to interact with various biological targets.

Potential Pharmacological Relevance

While specific pharmacological data for this compound is not extensively published, its structural features suggest potential activity in several areas:

-

Central Nervous System (CNS) Targets: The benzyloxypiperidine motif is found in compounds targeting dopamine receptors, which are implicated in conditions like Parkinson's disease and schizophrenia[4]. The benzyl-piperidine group is also a key feature in compounds designed to inhibit cholinesterase for the treatment of Alzheimer's disease[5].

-

Analgesia and Neuroprotection: Derivatives of 4-benzylpiperidine have been investigated for their potential as analgesics and for the treatment of neurological disorders[6]. Some have shown activity as NMDA receptor antagonists, which have neuroprotective properties[7].

-

Antipsychotic and Anti-inflammatory Agents: The broader class of piperidine derivatives has been explored for the development of antipsychotics and anti-inflammatory drugs[6][8].

The 2-methyl substitution on the benzyl group can influence the compound's conformational preferences and its interactions with biological targets, potentially leading to unique pharmacological profiles compared to its unsubstituted or other substituted analogs.

Signaling Pathway Interactions (Hypothetical)

Given the prevalence of benzyloxypiperidines as dopamine receptor antagonists, a potential mechanism of action could involve the modulation of dopaminergic signaling pathways.

Caption: Hypothetical antagonism of the Dopamine D4 receptor by this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[10][11].

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its structural similarity to known bioactive molecules suggests a range of possible pharmacological activities, particularly within the central nervous system. This guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential applications and safety considerations. Further empirical studies are warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential.

References

-

Wikipedia. 4-Benzylpiperidine. [Link]

-

PMC - PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]

-

Carl ROTH. Safety Data Sheet: Piperidine. [Link]

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine. [Link]

- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

-

IP Indexing. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [Link]

-

PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. [Link]

-

PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

-

MDPI. Synthesis and Structural Characterization of p-Carboranylamidine Derivatives. [Link]

-

GOV.UK. ACMD advice on 2-benzyl benzimidazole and piperidine benzimidazolone opioids (accessible version). [Link]

-

Ataman Kimya. PIPERIDINE. [Link]

-

PMC - NIH. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. [Link]

-

Wikipedia. Piperidine. [Link]

Sources

- 1. 1185175-54-5|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 8. chemimpex.com [chemimpex.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.fr [fishersci.fr]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Biological activity of 4-((2-Methylbenzyl)oxy)piperidine derivatives

An In-depth Technical Guide to the Biological Activity of 4-((2-Methylbenzyl)oxy)piperidine Derivatives

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] This guide focuses on the specific, yet underexplored, chemical space of 4-((2-Methylbenzyl)oxy)piperidine derivatives. While direct biological data for this exact substitution pattern is sparse, a wealth of information exists for structurally analogous compounds. By synthesizing data from related 4-benzylpiperidines, N-benzylpiperidines, and other 4-oxy-piperidine analogues, this document constructs a predictive framework for the biological activity of the title compounds. We hypothesize that 4-((2-Methylbenzyl)oxy)piperidine derivatives are prime candidates for development as central nervous system (CNS) agents, with potential high-affinity interactions with N-methyl-D-aspartate (NMDA) receptors and acetylcholinesterase (AChE). This guide provides a comprehensive overview of likely molecular targets, explores anticipated structure-activity relationships (SAR), and presents a detailed roadmap for the experimental validation of these predictions, from chemical synthesis to robust in vitro and in vivo assays.

Introduction: The Privileged 4-Oxy-Piperidine Scaffold

The six-membered piperidine heterocycle is one of the most prevalent structural motifs in drug discovery, valued for its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1] Its derivatives are found in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents.[1]

The 4-((2-Methylbenzyl)oxy)piperidine core combines several key features:

-

A Basic Nitrogen Atom: The piperidine nitrogen is typically protonated at physiological pH, allowing for critical ionic interactions with biological targets. Its substitution pattern is a primary handle for modulating potency, selectivity, and pharmacokinetic properties.

-

A Flexible Ether Linkage: The benzyloxy group at the 4-position provides a flexible connection to an aromatic moiety. The oxygen atom can act as a hydrogen bond acceptor and influences the compound's lipophilicity and metabolic stability.[3]

-

A Substituted Aromatic Ring: The 2-methylbenzyl group provides a lipophilic region for van der Waals or hydrophobic interactions within a receptor's binding pocket. The ortho-methyl substitution, in particular, creates a distinct steric and electronic profile compared to its unsubstituted or para-substituted counterparts, which can be exploited to achieve target selectivity.

This guide will deconstruct the biological potential of this scaffold by examining its closest chemical relatives, thereby building an evidence-based case for its investigation as a novel therapeutic agent.

Predicted Biological Targets and Mechanisms of Action

Based on high structural homology to well-characterized molecules, we predict the primary biological activities of 4-((2-Methylbenzyl)oxy)piperidine derivatives will be centered within the CNS.

NMDA Receptor Antagonism

A compelling body of evidence points toward the NMDA receptor as a primary target. A closely related analogue, 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl )piperidine, was identified as a potent and highly selective antagonist of the NR1/2B NMDA receptor subtype with an IC₅₀ of 0.025 µM.[4]

Hypothesized Mechanism: The piperidine nitrogen likely interacts with the glutamate binding site or an allosteric site on the NMDA receptor complex. Blockade of the receptor's ion channel prevents excessive calcium (Ca²⁺) influx, a key event in the excitotoxic cascade that leads to neuronal damage in conditions like stroke, traumatic brain injury, and neurodegenerative diseases.[4]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Other Potential Activities

-

Monoamine Releasing Agent: The parent 4-benzylpiperidine scaffold is a selective dopamine and norepinephrine releasing agent and a weak monoamine oxidase inhibitor (MAOI). [5]This suggests potential applications in mood or attention disorders.

-

Antiproliferative Activity: Various piperidine derivatives have shown anticancer properties, some of which are mediated through the Sigma-1 (σ₁) receptor, a chaperone protein located at the endoplasmic reticulum. [6][7]This presents a possible, albeit secondary, avenue for investigation.

Structure-Activity Relationship (SAR) Insights

By collating data from analogous series, a predictive SAR can be constructed to guide lead optimization.

-

Piperidine N1 Substitution: This position is a critical determinant of activity. For AChE inhibitors, a 1-benzyl group is often optimal. [8]For NMDA antagonists, larger N-substituted groups are common. [4]Leaving the nitrogen unsubstituted (as a secondary amine) or with a small alkyl group may favor monoamine releasing activity. [5]* The Benzyl Ring: Substitution on this ring profoundly impacts potency. For NMDA antagonists, a para-methyl group on the benzyl ring increased in vivo anticonvulsant activity threefold. [4]For AChE inhibitors, bulky para-substituents dramatically increased potency. [9]The ortho-methyl group in the title compound will create a unique steric profile that may enhance selectivity for a specific target by influencing the preferred binding conformation.

-

The 4-Position Linker: The ether linkage (-O-) is not merely a spacer. It reduces the lipophilicity (cLogP) compared to a methylene linker and provides a key synthetic handle. [3]Its role as a potential hydrogen bond acceptor should also be considered in binding models.

Table 1: Biological Activity of Structurally Related Piperidine Derivatives

| Compound / Derivative Class | Target(s) | Potency (IC₅₀ / EC₅₀ / pA₂) | Reference |

| 4-Benzylpiperidine | DAT, NET, SERT (Releaser) | EC₅₀: 109 nM (DA), 41.4 nM (NE) | [5] |

| 1-Benzyl-4-[...]-piperidine | Acetylcholinesterase (AChE) | IC₅₀: 0.56 nM | [9] |

| 1-Benzyl-4-[...]-piperidine (Donepezil analogue) | Acetylcholinesterase (AChE) | IC₅₀: 5.7 nM | [8] |

| N-(phenoxyethyl)-4-(p-methylbenzyl )-piperidine | NMDA (NR1/2B) | IC₅₀: ~0.2 µM (derived from parent) | [4] |

| 1-{4-[4-(...)-piperazin-1-yl]butyl}guanidine (piperidine analogue) | Histamine H₃ Receptor | pA₂: 7.90 - 8.35 | [10] |

| 1-((R)-3-(...)-2-hydroxypropyl)-4-(...)-piperidin-4-ol | M. tuberculosis | MIC: 1.4 µg/mL | [11] |

| Piperidine-4-carboxamide Analogs | Cytomegalovirus (CMV) | EC₅₀: 0.21 - 0.30 µM | [12] |

A Framework for Experimental Validation

A logical, multi-stage approach is required to systematically evaluate the biological activity of 4-((2-Methylbenzyl)oxy)piperidine derivatives.

Caption: High-level workflow for experimental validation.

Protocol 1: Synthesis of 4-((2-Methylbenzyl)oxy)piperidine

This protocol describes a robust method for synthesizing the core scaffold via Williamson ether synthesis, a standard and reliable C-O bond-forming reaction.

Rationale: This two-step approach utilizes a Boc-protecting group to prevent N-alkylation of the piperidine nitrogen, ensuring selective O-alkylation at the 4-hydroxy position. Subsequent deprotection yields the desired secondary amine, which can be used directly or further functionalized at the N1 position.

Materials:

-

tert-butyl 4-hydroxypiperidine-1-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2-Methylbenzyl bromide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the more nucleophilic alkoxide. The reaction is exothermic and produces flammable hydrogen gas, necessitating careful addition at reduced temperature.

-

Alkylation: After stirring for 30 minutes at 0°C, add 2-methylbenzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Causality: The generated alkoxide attacks the electrophilic benzylic carbon of 2-methylbenzyl bromide in an Sₙ2 reaction to form the ether linkage.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Wash the combined organic layers with water and brine, then dry over MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product (Boc-protected intermediate) via flash column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in DCM. Add TFA (10 eq) and stir at room temperature for 2-4 hours, monitoring by TLC. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc-protecting group, liberating the secondary amine.

-

Final Isolation: Remove the solvent and excess TFA in vacuo. Redissolve the residue in DCM and wash with saturated NaHCO₃ to neutralize the acid. Dry the organic layer, concentrate, and purify if necessary to yield the final product, 4-((2-Methylbenzyl)oxy)piperidine.

Protocol 2: In Vitro Primary Screening

A panel of assays should be run to rapidly identify the primary biological target(s).

A. NMDA Receptor Functional Assay (Two-Electrode Voltage Clamp)

-

System: Xenopus laevis oocytes injected with cRNA for rat NR1 and NR2B subunits. [4]* Procedure:

-

Prepare oocytes and perform cRNA microinjections. Incubate for 2-4 days to allow for receptor expression.

-

Place an oocyte in a recording chamber continuously perfused with buffer.

-

Impale the oocyte with two microelectrodes (voltage-sensing and current-passing) and clamp the membrane potential at -70 mV.

-

Apply a solution containing glutamate (100 µM) and glycine (10 µM) to elicit an inward current (I_max).

-

After washout, pre-incubate the oocyte with varying concentrations of the test compound for 2 minutes.

-

Co-apply the agonist solution with the test compound and measure the inhibited current (I_inhib).

-

Calculate the percent inhibition and determine the IC₅₀ from the concentration-response curve.

-

-

Self-Validation: The assay includes positive controls (e.g., ifenprodil for NR2B) and negative controls (un-injected oocytes). The magnitude and stability of I_max serve as an internal quality control for each oocyte.

B. Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This is a colorimetric assay where AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, measured at 412 nm. [13]* Procedure:

-

In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound.

-

Add the AChE enzyme and incubate for 15 minutes.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a plate reader.

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀.

-

-

Self-Validation: The assay uses a known inhibitor (e.g., Donepezil) as a positive control. A reaction well without the enzyme is used to control for non-enzymatic substrate hydrolysis.

Protocol 3: In Vivo Proof-of-Concept for CNS Activity

A. Maximal Electroshock (MES) Anticonvulsant Test

-

Rationale: The MES test is a standard model for identifying compounds with anticonvulsant activity and is sensitive to NMDA receptor antagonists. [4]* Procedure (Mice):

-

Administer the test compound via the desired route (e.g., intravenous (iv) or intraperitoneal (ip)) at various doses to different groups of mice.

-

At the predicted time of peak effect (e.g., 30 minutes post-ip), deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal or ear-clip electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of this endpoint.

-

Calculate the ED₅₀ (the dose effective in protecting 50% of animals) using probit analysis.

-

-

Self-Validation: A vehicle control group establishes the baseline seizure response, while a positive control group (e.g., phenytoin) validates the assay's sensitivity.

Conclusion and Future Directions

The 4-((2-Methylbenzyl)oxy)piperidine scaffold represents a promising, yet largely unexplored, area for the development of novel CNS-active agents. Strong evidence from structurally related compounds suggests that these derivatives are likely to exhibit potent activity as either NMDA receptor antagonists or acetylcholinesterase inhibitors. The ortho-methyl group on the benzyl ring is a key structural feature that may impart a unique selectivity and potency profile.

The experimental framework outlined in this guide provides a clear path for the synthesis and systematic evaluation of these compounds. Future work should focus on:

-

Synthesis and Initial Screening: Execution of the proposed protocols to confirm the primary biological target(s).

-

SAR Elucidation: Systematic modification of the scaffold, including substitution on the piperidine nitrogen and exploration of different isomers and analogues of the methylbenzyl group.

-

Mechanism of Action Studies: Deeper investigation into the binding site and mode of inhibition for confirmed "hit" compounds.

-

Pharmacokinetic Optimization: Tuning the structure to achieve desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with a particular focus on brain penetration for CNS targets. [3] Through this structured approach, the therapeutic potential of 4-((2-Methylbenzyl)oxy)piperidine derivatives can be thoroughly investigated, potentially leading to the discovery of new chemical entities for treating complex neurological and psychiatric disorders.

References

-

Wikipedia. 4-Benzylpiperidine. Available from: [Link]

-

Daulet, G.D., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds. International Journal of Biology and Chemistry, 14(1), 130. Available from: [Link]

-

Frolov, N.A., & Vereshchagin, A.N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

-

Maltas, E., et al. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4897-4900. Available from: [Link]

-

Vereshchagin, A.N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. Available from: [Link]

-

Serafin, M.S., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Viruses, 14(2), 220. Available from: [Link]

-

Traynelis, S.F., et al. (2002). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 45(7), 1481-1491. Available from: [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(19), 2031-2042. Available from: [Link]

-

Malmquist, N.A., et al. (2012). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 55(2), 926-938. Available from: [Link]

-

Oprisor, O., et al. (2021). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules, 26(16), 4983. Available from: [Link]

-

Zhu, J., et al. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. Available from: [Link]

-

Yamanishi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittelforschung, 43(11), 1163-1171. Available from: [Link]

-

Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887. Available from: [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available from: [Link]

-

Kosasa, T., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Arzneimittelforschung, 43(8), 823-829. Available from: [Link]

-

ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. Available from: [Link]

-

Khan, I., et al. (2023). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 28(14), 5347. Available from: [Link]

- Van Daele, G.H.P., et al. (1996). Preparation of piperidine derivatives. Google Patents, US5489689A.

-

Ahmad, M., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 69(5), 897-903. Available from: [Link]

-

ResearchGate. Structure activity relationship of piperidine derivatives. Available from: [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Technical Guide: Mechanism & Utility of 4-((2-Methylbenzyl)oxy)piperidine Hydrochloride

This technical guide provides an in-depth analysis of 4-((2-Methylbenzyl)oxy)piperidine hydrochloride , a specialized pharmacophore and chemical building block. While often categorized as a research reagent, this scaffold represents a privileged structure in medicinal chemistry, particularly in the design of Sigma-1 receptor ligands , Monoamine transporter inhibitors , and G-protein coupled receptor (GPCR) modulators.

Executive Summary

Compound Identity: this compound (CAS: 1185175-54-5 / Related Free Base CAS: 13445-66-4)

Role: Secondary Amine Building Block / Pharmacophore Scaffold.[1]

Core Utility: This compound serves as a critical nucleophilic intermediate for synthesizing libraries of bioactive small molecules. Its structural core—a 4-substituted piperidine ether—is a "privileged scaffold" known to confer affinity for Sigma-1 receptors (

Part 1: Chemical Identity & Structural Significance

To understand the mechanism of action, one must first deconstruct the molecule's architectural contribution to ligand binding.

Structural Pharmacophore Analysis

The molecule consists of three distinct functional domains that drive its biological and chemical behavior:

-

The Piperidine Ring (The Basic Center):

-

Role: Acts as the primary binding anchor. At physiological pH (7.4), the secondary amine (

) is protonated. -

Mechanism: The resulting cation forms a critical salt bridge (ionic interaction) with a conserved Aspartate residue (e.g., Asp3.32 in GPCRs or Asp126 in

R).

-

-

The Ether Linkage (-O-):

-

Role: A flexible spacer and hydrogen bond acceptor.

-

Mechanism: Unlike rigid linkers, the ether oxygen allows the benzyl group to adopt an optimal conformation (induced fit) within a hydrophobic pocket. It also acts as a weak H-bond acceptor for serine/threonine residues in the receptor channel.

-

-

The 2-Methylbenzyl Group (The Lipophilic Tail):

-

Role: Hydrophobic occupancy and conformational restriction.

-

Mechanism: The ortho-methyl group introduces steric bulk, restricting the rotation of the phenyl ring. This "conformational lock" often enhances selectivity by forcing the ring into a specific orientation that fits narrow hydrophobic clefts in the target protein, differentiating it from unsubstituted benzyl analogs.

-

Part 2: Mechanism of Chemical Action (Synthesis & Reactivity)

In drug development, this compound acts as a nucleophilic module . Its "mechanism" in a synthetic context is defined by the reactivity of the secondary amine.

Synthetic Pathway (Retrosynthesis)

The hydrochloride salt is typically synthesized via a Williamson Ether Synthesis or a Mitsunobu Reaction followed by deprotection.

The Workflow:

-

Protection: 4-Hydroxypiperidine is N-protected (e.g., N-Boc-4-hydroxypiperidine).

-

Etherification: Reacted with 2-methylbenzyl bromide (Williamson) or 2-methylbenzyl alcohol (Mitsunobu).

-

Deprotection: Acidic cleavage of the Boc group yields the target hydrochloride salt.

Visualization: Synthesis & Coupling Logic

The following diagram illustrates the chemical mechanism by which this scaffold is incorporated into complex drug candidates (e.g., via Urea formation or Reductive Amination).

Figure 1: Synthetic flow generating the nucleophilic scaffold for downstream medicinal chemistry.

Part 3: Biological Mechanism of Action (Theoretical SAR)

While 4-((2-Methylbenzyl)oxy)piperidine is an intermediate, the pharmacophore it generates has a specific mechanism of interaction with biological targets.

Sigma-1 Receptor ( R) Interaction

The 4-benzyloxypiperidine motif is a classic template for

-

Mechanism: The

R binding pocket contains a hydrophobic region and an anionic site.-

The piperidine nitrogen binds to Glu172 or Asp126 .

-

The 2-methylbenzyl group occupies the primary hydrophobic pocket (HP1). The ortho-methyl group enhances Van der Waals interactions with residues like Tyr103 and Leu105 , often increasing affinity compared to the unsubstituted benzyl analog.

-

5-HT2A Inverse Agonism (Structural Homology)

This scaffold shares high homology with the tail of Pimavanserin (a 5-HT2A inverse agonist). Although Pimavanserin uses a 4-isobutoxybenzyl group, the mechanism of receptor stabilization is similar.

-

Mechanism: The bulky ether tail penetrates deep into the receptor's helical bundle, sterically interfering with the toggle switch (W6.48) required for receptor activation. This stabilizes the receptor in an inactive conformation (Inverse Agonism).

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-((2-Methylbenzyl)oxy)piperidine HCl

For the preparation of the scaffold from raw materials.

-

Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), 2-Methylbenzyl bromide (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), DMF (anhydrous).

-

Step 1 (Alkylation):

-

Dissolve N-Boc-4-hydroxypiperidine in DMF at 0°C under

. -

Add NaH portion-wise. Stir for 30 min to generate the alkoxide.

-

Dropwise add 2-Methylbenzyl bromide. Warm to RT and stir for 4–6 hours.

-

Quench: Add water carefully. Extract with EtOAc. Wash with brine. Dry over

. Concentrate to yield the Boc-protected intermediate.

-

-

Step 2 (Deprotection):

-

Dissolve intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

-

Precipitate forms. Filter the white solid.

-

Purification: Recrystallize from Ethanol/Ether.

-

-

Validation:

NMR (DMSO-

Protocol B: General Coupling (Urea Formation)

To use this scaffold in synthesizing a Pimavanserin-like analog.

-

Reagents: 4-((2-Methylbenzyl)oxy)piperidine HCl (1.0 eq), Isocyanate derivative (1.0 eq), Triethylamine (TEA, 2.5 eq), DCM.

-

Procedure:

-

Suspend the piperidine HCl salt in DCM.

-

Add TEA to liberate the free base. The solution should clear.

-

Add the Isocyanate electrophile at 0°C.

-

Stir at RT for 2 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

. -

Result: Formation of the urea linkage.

-

Part 5: Data Summary & References

Comparative Pharmacophore Analysis

| Feature | 4-((2-Methylbenzyl)oxy)piperidine | 4-Benzylpiperidine (Standard) | Pimavanserin Tail |

| Linker | Ether (-O-) | Carbon (-CH2-) | Ether (on Benzyl) |

| Flexibility | High (Rotatable O-C bonds) | Medium | High |

| Hydrophobicity | High (LogP ~2.5) | High | High |

| Primary Target | Sigma-1 / 5-HT / NET | Sigma-1 / DAT | 5-HT2A |

| Steric Bulk | Ortho-Methyl (Restricted) | None | Para-Isobutoxy |

References

-

PubChem Compound Summary. 4-[(2-Methylbenzyl)oxy]piperidine hydrochloride. National Center for Biotechnology Information. Link

-

Review of Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. Structure-Affinity Relationships of 4-Substituted Piperidines. (General Reference for Scaffold Utility). Link

-

Pimavanserin Synthesis & SAR. Nuplazid (Pimavanserin) Prescribing Information & Chemistry. (Contextual Reference for 5-HT2A Inverse Agonist Pharmacophores). Link

-

Santa Cruz Biotechnology. Product Data Sheet: 4-[(2-Methylbenzyl)oxy]piperidine hydrochloride. Link

(Note: Specific pharmacological data for this exact salt is derived from its class behavior as a 4-alkoxypiperidine pharmacophore, as direct clinical data for the isolated salt is not public outside of proprietary databases.)

Sources

Potential Therapeutic Targets for 4-((2-Methylbenzyl)oxy)piperidine Hydrochloride

The following technical guide details the therapeutic potential, medicinal chemistry applications, and experimental validation frameworks for 4-((2-Methylbenzyl)oxy)piperidine hydrochloride (CAS 1185175-54-5).[1][2] This document is structured for drug discovery scientists utilizing this compound as a privileged scaffold for CNS and metabolic targets.[1][2]

Technical Whitepaper | Medicinal Chemistry & Pharmacology [1][2]

Executive Summary: The Privileged Scaffold

This compound represents a high-value "privileged scaffold" in medicinal chemistry.[1][2] Its core architecture—a lipophilic ether-linked aromatic moiety attached to a semi-rigid piperidine ring—mimics the pharmacophores of numerous bioactive CNS agents.[2]

Unlike simple benzylamines, the 4-alkoxy linker provides distinct hydrogen bond acceptor properties and extends the distance between the basic nitrogen and the aromatic ring, a critical feature for binding within deep hydrophobic pockets of G-Protein Coupled Receptors (GPCRs) and transporters.[1][2] The 2-methyl substitution on the benzyl ring introduces steric bulk that often enhances selectivity by restricting conformational rotation and blocking metabolic attack at the ortho position.[1][2]

Core Chemical Identity[2][3]

-

IUPAC Name: 4-[(2-methylphenyl)methoxy]piperidine hydrochloride[2][3]

-

Key Pharmacophore Features:

Primary Therapeutic Targets

Research indicates this scaffold is a potent precursor for ligands targeting three primary biological systems: Sigma receptors, Monoamine transporters, and MCH receptors.[1][2]

Sigma-1 Receptor ( R) Modulation

The 4-benzyloxypiperidine moiety is a classic template for high-affinity Sigma-1 ligands.[1][2] The

-

Mechanism: The piperidine nitrogen forms an ionic bond with Glu172 (or Asp126 depending on the model), while the 2-methylbenzyl group occupies the primary hydrophobic pocket formed by Val, Ile, and Tyr residues.[1][2]

-

Therapeutic Utility:

-

SAR Insight: The ortho-methyl group often improves

vs.

Serotonin & Norepinephrine Reuptake Inhibition (SNRI)

This scaffold serves as a core fragment for designing dual serotonin (SERT) and norepinephrine (NET) reuptake inhibitors.[1][2]

-

Mechanism: The compound mimics the structure of known SSRIs/SNRIs where the basic nitrogen interacts with Asp98 (SERT) and the aromatic ring engages in

stacking with Tyr95 or Phe341 .[1][2] -

Therapeutic Utility: Major Depressive Disorder (MDD), Anxiety, and Fibromyalgia.[1][2]

-

Design Strategy: N-substitution of this piperidine with a biaryl-alkyl chain often yields nanomolar affinity inhibitors.[1][2]

Melanin-Concentrating Hormone Receptor 1 (MCH1R)

MCH1R antagonists are sought for obesity treatment.[1][2] 4-alkoxypiperidines are a validated chemotype for MCH1R antagonism.[1][2]

-

Mechanism: The basic piperidine acts as a surrogate for the arginine residue of the endogenous MCH peptide.[2]

-

Therapeutic Utility: Obesity and metabolic syndrome (regulation of feeding behavior).[1][2]

Mechanistic Pathways & Logic

The following Graphviz diagram illustrates the divergent signaling pathways and therapeutic outcomes based on the specific target engagement of 4-((2-Methylbenzyl)oxy)piperidine derivatives.

Figure 1: Divergent therapeutic pathways accessible via N-derivatization of the 4-((2-Methylbenzyl)oxy)piperidine scaffold.[1][2]

Experimental Validation Protocols

To validate the activity of this scaffold or its derivatives, the following standardized protocols should be employed. These protocols ensure data integrity and reproducibility (E-E-A-T).[1][2]

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (

| Parameter | Specification |

| Tissue Source | Guinea pig brain membranes or HEK293 cells overexpressing h |

| Radioligand | [³H]-(+)-Pentazocine (2-3 nM) |

| Non-specific Ligand | Haloperidol (10 µM) |

| Incubation | 120 minutes at 25°C |

| Buffer | 50 mM Tris-HCl, pH 7.4 |

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue in ice-cold Tris-sucrose buffer.[1][2] Centrifuge at 1,000 x g (10 min) to remove debris. Supernatant is centrifuged at 40,000 x g (30 min) to pellet membranes.[1][2]

-

Assay Setup: In 96-well plates, add 50 µL of test compound (dissolved in DMSO, final <1%), 50 µL of [³H]-(+)-Pentazocine, and 100 µL of membrane suspension (20-50 µg protein).

-

Equilibration: Incubate in the dark at 25°C for 120 minutes to reach equilibrium.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.[2]

-

Quantification: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol: SERT Functional Uptake Assay

Objective: Assess functional inhibition of serotonin reuptake.[1][2]

| Parameter | Specification |

| Cell Line | HEK293 stably expressing human SERT |

| Tracer | Neurotransmitter Transporter Uptake Assay Kit (Fluorescent) or [³H]-5-HT |

| Readout | Fluorescence Intensity (RFU) or CPM |

Step-by-Step Methodology:

-

Seeding: Plate hSERT-HEK293 cells (50,000 cells/well) in poly-D-lysine coated black-wall plates. Incubate overnight.

-

Compound Treatment: Remove media and replace with HBSS buffer containing the test compound (concentration range: 0.1 nM to 10 µM). Incubate for 15 minutes at 37°C.

-

Substrate Addition: Add fluorescent neurotransmitter dye solution.[1][2]

-

Uptake Phase: Incubate for 30 minutes at 37°C.

-

Measurement: Read fluorescence on a kinetic plate reader (Ex/Em: 440/520 nm).

-

Analysis: Normalize data to "No Inhibitor" (100% uptake) and "Fluoxetine" (0% uptake) controls.

Synthesis & Chemical Handling

For researchers synthesizing derivatives, the quality of the starting material is paramount.[1][2]

-

Solubility: The hydrochloride salt is soluble in water, methanol, and DMSO.[1][2] Free base conversion is required for N-alkylation reactions.[2]

-

Free Base Liberation:

-

Reaction Compatibility: Compatible with reductive amination (using STAB/NaBH3CN) and nucleophilic substitution (

) conditions.[1][2]

References

-

Cobos, E. J., et al. (2008).[1][2] Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Link

-

Fishback, J. A., et al. (2010).[1][2] Synthesis and characterization of 4-substituted piperidines as high affinity sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Link

-

Kormos, C. M., & Gaszner, B. (2013).[1][2] Role of neuropeptides in anxiety, stress, and depression: From animals to humans. Neuropeptides.[2] Link

-

PubChem Compound Summary. (2024). This compound (CAS 1185175-54-5).[2][7][9] National Center for Biotechnology Information.[2] Link[2][7]

Sources

- 1. PubChemLite - 1185175-54-5 (C13H19NO) [pubchemlite.lcsb.uni.lu]

- 2. 81151-51-1|4-[(2-Methylphenyl)methoxy]piperidine|BLD Pharm [bldpharm.com]

- 3. biosynth.com [biosynth.com]

- 4. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - C13H19NOS - Explore [pubchemlite.lcsb.uni.lu]

- 6. aaronchem.com [aaronchem.com]

- 7. 927819-90-7|(R)-3-Benzyloxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 8. 4-[(2-METHYLBENZYL)OXY]PIPERIDINE HYDROCHLORIDE (1 x 100 mg) | Reagentia [reagentia.eu]

- 9. 1185175-54-5|this compound|BLD Pharm [bldpharm.com]

In Silico Docking of 4-((2-Methylbenzyl)oxy)piperidine hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of an in silico molecular docking study featuring 4-((2-Methylbenzyl)oxy)piperidine hydrochloride. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs, particularly the piperidine core, are prevalent in compounds targeting neurological receptors.[1][2] Notably, numerous piperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the progression of Alzheimer's disease.[3][4][5] Therefore, for the purpose of this illustrative guide, we will conduct a hypothetical docking study of this compound against human acetylcholinesterase. This exercise will serve as a practical framework for researchers, scientists, and drug development professionals to understand and apply molecular docking techniques in their own research endeavors. We will meticulously detail each step of the process, from target selection and preparation to ligand setup, docking simulation, and results analysis, emphasizing the scientific rationale behind each methodological choice.

Introduction: The Rationale for In Silico Analysis

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.[6] This process allows for the rapid screening of virtual compound libraries and provides insights into the molecular interactions that govern binding, thereby guiding lead optimization and the design of more potent and selective drug candidates.[7]

1.1. The Compound of Interest: this compound

The subject of our study, this compound, is a piperidine derivative. The piperidine scaffold is a common feature in many centrally active drugs, including analgesics and psychoactive agents.[8] While specific biological data for this compound is scarce, its structural similarity to known acetylcholinesterase inhibitors makes AChE a compelling and scientifically plausible target for this demonstrative study.[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂ClNO | [3] |

| Molecular Weight | 255.79 g/mol | [3] |

| CAS Number | 1289384-88-8 | [3] |

1.2. The Hypothetical Target: Human Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[9] Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[5] Several potent AChE inhibitors, such as donepezil, feature a piperidine ring that interacts with the catalytic or peripheral anionic site of the enzyme.[5] Given this precedent, we hypothesize that this compound may also bind to AChE. For this study, we will utilize the crystal structure of human AChE in complex with donepezil (PDB ID: 7E3H).[10]

The In Silico Docking Workflow: A Step-by-Step Protocol

The following protocol outlines the complete workflow for docking this compound into the active site of human AChE using the widely recognized software suite of AutoDockTools, AutoDock Vina, and PyMOL.

Figure 1: Overall workflow for the in silico docking study.

2.1. Part 1: Preparation of the Receptor (Acetylcholinesterase)

Rationale: The raw crystal structure obtained from the Protein Data Bank (PDB) often contains non-essential molecules like water and co-crystallized ligands.[11] These must be removed to ensure they do not interfere with the docking simulation. Furthermore, hydrogen atoms are typically absent in crystal structures and must be added, as they play a crucial role in forming hydrogen bonds.[12] Finally, partial charges are assigned to each atom to account for electrostatic interactions.

Protocol:

-

Obtain the Protein Structure: Download the PDB file for human acetylcholinesterase, for instance, PDB ID: 7E3H, from the RCSB Protein Data Bank ([Link]10]

-

Clean the PDB File: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove all water molecules and any co-crystallized ligands or ions.[13][14] For this hypothetical study, the co-crystallized inhibitor (donepezil) should be removed to free up the binding site.

-

Prepare the Receptor in AutoDockTools (ADT):

-

Launch ADT.

-

Go to File > Read Molecule and open the cleaned PDB file.

-

Go to Edit > Hydrogens > Add. Select Polar only and click OK.[5]

-

Go to Edit > Charges > Compute Gasteiger.

-

Go to Grid > Macromolecule > Choose. Select the protein and click Select Molecule.

-

Save the prepared protein in PDBQT format (.pdbqt), which is the required input format for AutoDock Vina. This format includes atomic charges and atom types.[11]

-

2.2. Part 2: Preparation of the Ligand (this compound)

Rationale: The ligand structure needs to be converted from a 2D representation to a 3D conformation. Energy minimization is then performed to obtain a low-energy, stable conformation.[15] Similar to the protein, hydrogens and partial charges are added. The rotatable bonds within the ligand are also defined to allow for conformational flexibility during the docking process.

Protocol:

-

Obtain the Ligand Structure: The 2D structure of 4-((2-Methylbenzyl)oxy)piperidine can be drawn using a chemical drawing tool like ChemDraw or obtained from a database like PubChem. For this guide, we will assume a 2D structure is available.

-

Convert to 3D and Energy Minimize: Use a program like Open Babel or the features within your chemical drawing software to convert the 2D structure to a 3D conformation and perform energy minimization. Save the structure as a .mol or .pdb file.

-

Prepare the Ligand in AutoDockTools (ADT):

-

In ADT, go to Ligand > Input > Open and select the 3D structure of the ligand.

-

Go to Ligand > Torsion Tree > Detect Root.

-

Go to Ligand > Output > Save as PDBQT.

-

2.3. Part 3: Docking Simulation

Rationale: A grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for favorable binding poses for the ligand.[1] The size and center of this box are critical parameters that must encompass the entire binding pocket. AutoDock Vina will then systematically explore different conformations and orientations of the ligand within this grid box, evaluating the binding energy of each pose using a scoring function.[16]

Protocol:

-

Define the Grid Box in ADT:

-

With the prepared protein loaded in ADT, go to Grid > Grid Box.

-

A box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site of AChE. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from published literature.[17]

-

Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.

-

-

Create a Configuration File: Create a text file (e.g., config.txt) with the following information:

The exhaustiveness parameter controls the thoroughness of the search; a higher value increases the computational time but also the reliability of the results.

-

Run AutoDock Vina:

-

Open a command line terminal.

-

Navigate to the directory containing your prepared protein and ligand PDBQT files and the config.txt file.

-

Execute the following command:

-

AutoDock Vina will perform the docking simulation and generate an output file (by default, out.pdbqt) containing the predicted binding poses and their corresponding binding affinities, as well as a log file (log.txt) with the same information in text format.[18]

-

Analysis and Interpretation of Docking Results

Figure 2: Key components of docking results analysis.

3.1. Quantitative Analysis

The log file generated by AutoDock Vina will contain a table summarizing the results for the top-ranked binding poses.

| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |

| 1 | -X.X | 0.000 | 0.000 |

| 2 | -X.X | X.XXX | X.XXX |

| 3 | -X.X | X.XXX | X.XXX |

| ... | ... | ... | ... |

-

Binding Affinity: This value is an estimate of the free energy of binding. More negative values indicate stronger predicted binding.[19] Generally, values more negative than -6 kcal/mol suggest a reasonable interaction, while values around -10 to -13 kcal/mol indicate strong interactions.[21]

-

RMSD (Root Mean Square Deviation): The RMSD values compare the atomic coordinates of a given pose to the top-ranked pose (l.b. = lower bound, u.b. = upper bound). Low RMSD values (typically < 2.0 Å) between multiple high-ranking poses suggest a well-defined and stable binding mode.[19]

3.2. Qualitative Analysis using PyMOL

Protocol:

-

Load the Structures: Open PyMOL and load the prepared protein PDBQT file and the output PDBQT file from Vina.[22]

-

Visualize the Poses: The output file contains multiple binding poses. You can cycle through them to visualize their location and orientation within the active site.

-

Identify Key Interactions: For the top-ranked pose, identify potential hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues.[23]

-

Hydrogen Bonds: Use the find command in PyMOL or visual inspection to identify potential hydrogen bonds (typically with a donor-acceptor distance of < 3.5 Å).

-

Hydrophobic Interactions: Look for nonpolar parts of the ligand (e.g., the benzyl group) in close proximity to nonpolar amino acid residues (e.g., Tryptophan, Phenylalanine, Tyrosine).[24]

-

Conclusion and Future Directions

This technical guide has provided a detailed, step-by-step protocol for conducting a hypothetical in silico docking study of this compound with human acetylcholinesterase. By following this workflow, researchers can gain valuable insights into the potential binding of small molecules to protein targets.

It is crucial to remember that in silico docking is a predictive tool, and its results must be validated experimentally. The binding affinities are estimates, and the predicted poses represent plausible but not definitive binding modes. Promising results from docking studies should be followed by in vitro assays to confirm the biological activity of the compound.

References

-

AutoDock and AutoDockTools for Protein-Ligand Docking. (n.d.). SpringerLink. Retrieved February 3, 2026, from [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved February 3, 2026, from [Link]

-

AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Retrieved February 3, 2026, from [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved February 3, 2026, from [Link]

-

Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. (2025, April 8). Medium. Retrieved February 3, 2026, from [Link]

-

Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. Retrieved February 3, 2026, from [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1994). PubMed. Retrieved February 3, 2026, from [Link]

-

How to interprete and analyze molecular docking results?. (2024, September 19). ResearchGate. Retrieved February 3, 2026, from [Link]

-

7E3H: Crystal structure of human acetylcholinesterase in complex with donepezil. (2022, February 16). RCSB PDB. Retrieved February 3, 2026, from [Link]

-

AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. Retrieved February 3, 2026, from [Link]

-

Generating grid box for Docking using Vina. (2024, May 9). YouTube. Retrieved February 3, 2026, from [Link]

-

Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010, April 17). PMC. Retrieved February 3, 2026, from [Link]

-

AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking. (2021, May 11). YouTube. Retrieved February 3, 2026, from [Link]

-

How To Run AutoDock Vina On Windows. (2022, December 24). YouTube. Retrieved February 3, 2026, from [Link]

-

1QTI: Acetylcholinesterase (E.C.3.1.1.7). (1999, December 29). RCSB PDB. Retrieved February 3, 2026, from [Link]

-

How to generate Autodock Grid Box?. (2021, November 9). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). PubMed. Retrieved February 3, 2026, from [Link]

-

How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved February 3, 2026, from [Link]

-

Binding Affinity via Docking: Fact and Fiction. (2018, July 30). PMC. Retrieved February 3, 2026, from [Link]

-

Molecular docking interactions between receptor acetylcholinesterase... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

-

How to install and start Autodock vina ?. (2025, October 31). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. Retrieved February 3, 2026, from [Link]

-

Phencyclidine. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

-

Molecular docking studies of various acetylcholinesterase inhibitors targeting acetylcholinesterase in Myasthenia gravis. (2022, August 26). The Pharma Innovation. Retrieved February 3, 2026, from [Link]

-

AutoDock Version 4.2. (n.d.). Center for Computational Structural Biology. Retrieved February 3, 2026, from [Link]

-

Autodock result protein-ligand interaction analysis using pymol. (2022, May 28). YouTube. Retrieved February 3, 2026, from [Link]

-

How can I analyze docking result (hydrogen binding)?. (2015, July 29). ResearchGate. Retrieved February 3, 2026, from [Link]

-

A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. (n.d.). PMC. Retrieved February 3, 2026, from [Link]

-

Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024, December 15). PMC. Retrieved February 3, 2026, from [Link]

-

Running Autodock Vina through Chimera (supplement to another tutorial linked in description). (2022, April 10). YouTube. Retrieved February 3, 2026, from [Link]

-

Visualize Docking Results Using PyMol. (2012, February 22). ResearchGate. Retrieved February 3, 2026, from [Link]

-

How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube. Retrieved February 3, 2026, from [Link]

-

How to prepare the ligands for Autodock Vina?. (2019, September 25). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phencyclidine - Wikipedia [en.wikipedia.org]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. ccsb.scripps.edu [ccsb.scripps.edu]

- 13. youtube.com [youtube.com]

- 14. medium.com [medium.com]

- 15. youtube.com [youtube.com]

- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of 4-((2-Methylbenzyl)oxy)piperidine hydrochloride

[1][2][3][4]

Executive Summary

This compound (CAS: 1185175-54-5) is a specialized heterocyclic building block used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly for serotonergic (5-HT) and histaminergic (H3) targets.[1] It features a piperidine core functionalized at the 4-position with an ether linkage to an ortho-toluyl moiety. This specific substitution pattern introduces defined steric constraints and lipophilicity, making it a critical scaffold for optimizing drug-receptor binding interactions.

Chemical Identity & Physicochemical Properties[5]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 4-[(2-methylphenyl)methoxy]piperidine hydrochloride |

| Common Name | 4-(2-Methylbenzyloxy)piperidine HCl |

| CAS Number (Salt) | 1185175-54-5 |

| CAS Number (Free Base) | 81151-51-1 |

| Molecular Formula | C₁₃H₂₀ClNO (Salt) / C₁₃H₁₉NO (Base) |

| SMILES | CC1=CC=CC=C1COC2CCNCC2.[H]Cl |

Physical Constants

| Property | Value | Notes |

| Molecular Weight | 241.76 g/mol | HCl Salt |

| Molecular Weight | 205.30 g/mol | Free Base |

| Appearance | White to off-white solid | Crystalline powder |

| Solubility | Water, Methanol, DMSO | High solubility due to ionic character |

| pKa (Calculated) | ~9.8 - 10.2 | Piperidine secondary amine |

| LogP (Calculated) | ~2.96 | Free base lipophilicity |

| H-Bond Donors | 2 | NH (cationic), HCl |

| H-Bond Acceptors | 1 | Ether Oxygen |

Synthetic Methodology

The synthesis of this compound requires a strategy that differentiates between the nucleophilic nitrogen and the hydroxyl group of the starting material. The most robust protocol involves N-protection followed by Williamson Ether Synthesis .

Validated Synthetic Route

-

Protection: 4-Hydroxypiperidine is protected with a Boc (tert-butyloxycarbonyl) group to prevent N-alkylation.

-

O-Alkylation: The N-Boc-4-hydroxypiperidine is deprotonated (typically with NaH) and reacted with 2-methylbenzyl bromide. The ortho-methyl group on the benzyl halide provides steric bulk but does not significantly hinder the SN2 attack.

-

Deprotection & Salt Formation: The Boc group is cleaved using anhydrous HCl in dioxane or ethyl acetate, precipitating the pure hydrochloride salt.

Reaction Pathway Diagram

Caption: Step-wise synthesis from 4-hydroxypiperidine via N-Boc protection and Williamson ether synthesis.

Analytical Characterization

To ensure the integrity of the compound for research use, the following spectral features must be verified.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 9.00 ppm (br s, 2H): Ammonium protons (NH₂⁺), indicating salt formation.

-

δ 7.10 - 7.30 ppm (m, 4H): Aromatic protons of the ortho-substituted benzene ring.

-

δ 4.55 ppm (s, 2H): Benzylic methylene (–O–CH₂ –Ar). The chemical shift is characteristic of a benzyl ether.

-

δ 3.60 ppm (m, 1H): Methine proton at the piperidine 4-position (–CH –O–).

-

δ 3.00 - 3.20 ppm (m, 4H): Piperidine ring protons adjacent to nitrogen (alpha-protons).

-

δ 2.28 ppm (s, 3H): Ortho-methyl group (Ar–CH₃ ). Distinct singlet.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Observed Mass: m/z 206.15 [M+H]⁺ (Corresponds to the free base C₁₃H₁₉NO).

Applications in Drug Design

This compound serves as a "Privileged Scaffold Intermediate." The 4-benzyloxypiperidine motif is a pharmacophore found in numerous bioactive molecules targeting the Central Nervous System (CNS).

Pharmacophore Features[3][5][9][10][11]

-

Piperidine Nitrogen: Acts as a basic center (cationic at physiological pH) to form ionic bonds with conserved Aspartate residues (e.g., Asp3.32) in GPCR transmembrane helices.

-

Ether Linker: Provides rotational freedom while acting as a hydrogen bond acceptor. It positions the aromatic ring at a specific distance from the basic nitrogen (~5-6 Å).

-

2-Methyl Group: Introduces steric clash that restricts the conformation of the benzyl ring relative to the ether linkage. This "ortho-effect" is often exploited to improve selectivity between receptor subtypes (e.g., 5-HT2A vs. 5-HT2C).

Structural Logic Diagram

Caption: Pharmacophore decomposition highlighting the functional roles of the amine, linker, and aromatic tail.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Store under inert atmosphere (Argon/Nitrogen) at room temperature; the ether linkage is stable, but the amine salt is hygroscopic.

-

References

-

Santa Cruz Biotechnology. 4-[(2-Methylbenzyl)oxy]piperidine hydrochloride Product Data. Retrieved from

-

BLD Pharm. Chemical Properties of CAS 1185175-54-5. Retrieved from

-

PubChem. Compound Summary: 4-Benzylpiperidine derivatives (Structural Analogs). Retrieved from

-

ChemScene. Building Blocks for Medicinal Chemistry: Piperidine Ethers. Retrieved from

Sources

Methodological & Application

How to prepare a stock solution of 4-((2-Methylbenzyl)oxy)piperidine hydrochloride

An Application Scientist's Guide to the Preparation of Stock Solutions of 4-((2-Methylbenzyl)oxy)piperidine hydrochloride

Introduction

This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules, making it a key intermediate in the synthesis of novel therapeutic agents, particularly in neuroscience research.[1] The accurate and consistent preparation of stock solutions is the foundational step for any downstream experimental work, including screening assays, mechanism-of-action studies, and formulation development.

This guide provides a detailed protocol for the preparation of stock solutions of this compound. As a senior application scientist, this document moves beyond a simple list of steps to explain the critical scientific principles and handling considerations necessary to ensure the integrity, accuracy, and stability of the prepared solution. The protocol is designed to be a self-validating system, incorporating best practices for handling a potentially hygroscopic hydrochloride salt.

Compound Properties & Critical Handling Considerations

A thorough understanding of the compound's physicochemical properties is paramount for successful solution preparation. These properties dictate the choice of solvent, storage conditions, and necessary safety precautions.

| Property | Value | Source(s) |

| CAS Number | 1185175-54-5 | [2] |

| Molecular Formula | C₁₃H₂₀ClNO (or C₁₃H₁₉NO·HCl) | [2][3] |

| Molecular Weight | 241.76 g/mol | [2][3] |

| Appearance | Typically an off-white or white powder/solid. | [1] |

| Storage | Inert atmosphere, room temperature. Some similar compounds are stored at 2-8°C. | [1][2][4] |

Scientific Rationale for Handling

Hygroscopicity: Hydrochloride salts of organic amines are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] This is a critical consideration for two primary reasons:

-

Inaccurate Concentration: Absorption of water will artificially inflate the measured mass, leading to a stock solution with a lower-than-calculated concentration. This introduces significant error into all subsequent experiments.

-

Chemical Stability: The presence of water can potentially affect the long-term stability of the compound, although the salt form generally enhances stability compared to the free base.

To mitigate these effects, the compound must be handled in a controlled environment. Weighing should be performed as quickly as possible, and the primary container must be sealed tightly immediately after use.[6] For high-precision applications or for particularly sensitive downstream assays, handling the solid inside a glove box with a low-humidity, inert atmosphere is the gold standard.[7]

Safety: The Safety Data Sheet (SDS) for this compound indicates it may cause skin, eye, and respiratory irritation.[2] Furthermore, related piperidine hydrochloride compounds are classified as toxic if swallowed.[8][9] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All handling of the solid powder and concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation.[10]

Materials and Equipment

-

This compound powder

-

Analytical balance (readable to at least 0.1 mg)

-

Solvent of choice (e.g., Sterile, nuclease-free water; DMSO, anhydrous; Ethanol, 200 proof)

-

Grade A volumetric flasks (e.g., 10 mL, 25 mL)

-

Beakers and magnetic stir bar/stir plate (optional)

-

Spatula and weigh boat

-

Pipettes and appropriate tips

-

0.22 µm syringe filter (optional, for sterilization)

-

Cryogenic vials or amber glass vials for storage

-

Personal Protective Equipment (PPE): Lab coat, safety glasses, gloves

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological and chemical applications. The principles and steps can be adapted for any desired concentration.

Workflow Overview

The following diagram illustrates the logical flow of the stock solution preparation protocol.

Caption: Workflow for accurate stock solution preparation.

Step 1: Calculation of Required Mass

The fundamental relationship between mass, concentration, volume, and molecular weight is used to determine the amount of solid required.

Formula: Mass (g) = Desired Concentration (mol/L) × Molecular Weight (g/mol) × Desired Volume (L)

Example Calculation for 10 mL of a 10 mM Stock Solution:

-

Desired Concentration: 10 mM = 0.010 mol/L

-

Molecular Weight: 241.76 g/mol

-

Desired Volume: 10 mL = 0.010 L

Mass (g) = 0.010 mol/L × 241.76 g/mol × 0.010 L = 0.024176 g

Therefore, you will need to weigh 24.18 mg .

Step-by-Step Experimental Protocol

-

Preparation: If the compound is stored refrigerated, allow the sealed container to equilibrate to ambient temperature for at least 30 minutes before opening.

-

Weighing: Perform this step in a chemical fume hood. Place a weigh boat on the analytical balance and tare it. Using a clean spatula, quickly weigh out the calculated mass (24.18 mg) of this compound. Record the exact mass.

-

Scientist's Note: Minimize the time the container is open to reduce moisture absorption.[6] If the weighed mass differs slightly from the target, use the actual measured mass for the final concentration calculation to ensure accuracy.

-

-

Dissolution: Carefully transfer the weighed powder into a 10 mL Grade A volumetric flask. Use a funnel if necessary to prevent loss of material.

-

Add approximately 7 mL of the chosen solvent (e.g., DMSO) to the flask. Swirl the flask gently to dissolve the solid. If necessary, sonication in a water bath for a few minutes can aid dissolution.

-